2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid
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Overview
Description
Mechanism of Action
Target of Action
The compound “2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid” could potentially interact with proteins or enzymes in the body due to the presence of the anilino group . .
Mode of Action
The trifluoromethyl group is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of a drug .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been used in the synthesis of isocyanates, which have many applications in polymer chemistry .
Pharmacokinetics
The trifluoromethyl group can often improve the metabolic stability of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid involves several steps. One common method includes the reaction of 4-(trifluoromethyl)aniline with ethyl 2-bromoacetate under basic conditions to form an intermediate. This intermediate is then reacted with thioglycolic acid to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic principles as laboratory methods. This includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetic acid
- 2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl [2-(trifluoromethyl)phenoxy]acetate
Uniqueness
2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid is unique due to its combination of a trifluoromethyl group and a sulfanyl acetic acid moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3S/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-19-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWNXOMTWKGOOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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